molecular formula C13H23NO4 B2387900 1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate CAS No. 1201192-62-2

1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate

Cat. No.: B2387900
CAS No.: 1201192-62-2
M. Wt: 257.33
InChI Key: CUBAIJGHSDICOZ-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H23NO4. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a methyl group, and two carboxylate groups attached to a piperidine ring.

Mechanism of Action

Target of Action

The primary targets of 1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other piperidine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unavailable .

Preparation Methods

The synthesis of 1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate typically involves the following steps:

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.

Scientific Research Applications

1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBAIJGHSDICOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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